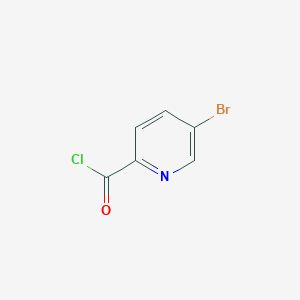

5-Bromopyridine-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJINPZOASSMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597978 | |

| Record name | 5-Bromopyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137178-88-2 | |

| Record name | 5-Bromopyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-pyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Bromopyridine-2-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research.

Core Chemical Properties

This compound (CAS No: 137178-88-2) is a solid, moisture-sensitive compound.[1] It is a derivative of pyridine, a heterocyclic motif prevalent in a wide array of biologically active molecules. Its unique structure, featuring a bromine atom and a reactive carbonyl chloride group on the pyridine ring, makes it a valuable building block for creating more complex molecules.

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 137178-88-2 | [2][3][4][5][6] |

| Molecular Formula | C₆H₃BrClNO | [3][5][6] |

| Molecular Weight | 220.45 g/mol | [3][5][6] |

| Physical Form | Solid | [1] |

| Boiling Point | 250 °C | [1][3] |

| Density | 1.760 g/cm³ | [1][3] |

| Flash Point | 105 °C | [1][3] |

| Purity | 97-99% | [2] |

| InChI Key | IJJINPZOASSMGD-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=NC=C1Br)C(=O)Cl | [7] |

This compound is classified as a corrosive solid.[4] It is designated with the GHS05 pictogram and the signal word "Danger".

-

Hazard Statement (H314): Causes severe skin burns and eye damage.[4]

-

Precautionary Measures: It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]

-

Storage: The compound should be stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability.[5] It is also noted to be moisture-sensitive.[1]

Synthesis Protocol

The primary method for synthesizing this compound involves the conversion of its corresponding carboxylic acid.

This procedure details the conversion of 5-bromo-pyridine-2-carboxylic acid to the acyl chloride using oxalyl chloride.

Materials:

-

5-bromo-pyridine-2-carboxylic acid (0.05 mmol)

-

Dichloromethane (80 mL)

-

Oxalyl chloride (0.24 mmol)

-

N,N-dimethylformamide (DMF) (5 drops)

Methodology:

-

A solution of 5-bromo-pyridine-2-carboxylic acid in dichloromethane is prepared in a suitable reaction vessel.

-

Oxalyl chloride and a catalytic amount of DMF are slowly added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.

-

The process yields 5-bromo-pyridine-2-carbonyl chloride.[2][3]

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 137178-88-2 [chemicalbook.com]

- 3. This compound CAS#: 137178-88-2 [m.chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 137178-88-2|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 5-bromo-pyridine-2-carbonyl chloride (C6H3BrClNO) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.co.uk [fishersci.co.uk]

In-Depth Technical Guide: 5-Bromopyridine-2-carbonyl chloride (CAS 137178-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carbonyl chloride, with the CAS number 137178-88-2, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a reactive acyl chloride group, makes it a versatile reagent for the introduction of the 5-bromopyridinyl-2-carbonyl moiety into a wide range of molecules. This functionality is of significant interest in the development of novel therapeutic agents, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The presence of the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, while the acyl chloride allows for efficient amide and ester bond formation.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 137178-88-2 | [1][2] |

| Molecular Formula | C₆H₃BrClNO | [1][2][3] |

| Molecular Weight | 220.45 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥ 98% | |

| Storage Temperature | 2-8°C under inert atmosphere |

| Spectroscopic Data | Predicted/Typical Values |

| ¹H NMR | Aromatic protons typically appear in the range of 7.5-9.0 ppm. |

| ¹³C NMR | Carbonyl carbon (~160-170 ppm), aromatic carbons (~120-155 ppm). |

| FT-IR (cm⁻¹) | C=O stretch (~1750-1800 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) with characteristic isotopic pattern for Br and Cl. |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of 5-bromo-2-pyridinecarboxylic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.[1]

Materials:

-

5-bromo-2-pyridinecarboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 5-bromo-2-pyridinecarboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add an excess of oxalyl chloride or thionyl chloride to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield crude this compound, which can often be used in the next step without further purification.

Synthesis Workflow

General Protocol for Amide Synthesis

This compound is a highly reactive acylating agent and readily reacts with primary and secondary amines to form the corresponding amides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

-

Dissolve the amine and a slight excess of the tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

Amide Synthesis Workflow

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromopyridine-2-carboxamide moiety is a privileged scaffold found in a number of biologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, and the planar aromatic ring can participate in π-stacking interactions with biological targets. The bromine atom can be utilized for further structural modifications via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

While specific signaling pathways directly involving this compound are not extensively documented, its utility as a synthetic intermediate suggests its role in the development of inhibitors for various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, related bromopyrimidine derivatives are used in the synthesis of kinase inhibitors targeting pathways involving Aurora kinases and cyclin-dependent kinases (CDKs).[4] The general synthetic strategies employing such building blocks often involve the initial formation of an amide bond followed by a subsequent cross-coupling reaction.

Logical Relationship in Drug Discovery

Safety Information

This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions should be taken during handling and storage.

-

Hazard Statements: Causes severe skin burns and eye damage.

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Pictogram: GHS05 (Corrosion)

It should be handled in a well-ventilated fume hood, and stored under an inert atmosphere in a cool, dry place.

References

An In-depth Technical Guide to 5-Bromopyridine-2-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2-carbonyl chloride is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its distinct chemical structure, featuring a pyridine ring substituted with a bromine atom and an acyl chloride group, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and insights into its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Compound Properties

This compound is a solid at room temperature with a molecular formula of C₆H₃BrClNO.[1][2][3] It is recognized for its role as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[4]

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrClNO | [1][2][3] |

| Molecular Weight | 220.45 g/mol | [1][2][3] |

| CAS Number | 137178-88-2 | [1][2][3] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Chemical Structure

The structure of this compound is characterized by a pyridine ring with a bromine atom at the 5-position and a carbonyl chloride group at the 2-position. This arrangement of functional groups is pivotal to its reactivity.

Caption: Chemical structure of this compound.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the treatment of 5-bromo-pyridine-2-carboxylic acid with a chlorinating agent, such as oxalyl chloride, in the presence of a catalyst.

Experimental Protocol: Synthesis from 5-bromo-pyridine-2-carboxylic acid [2]

-

Materials:

-

5-bromo-pyridine-2-carboxylic acid (0.05 mmol)

-

Dichloromethane (80 mL)

-

Oxalyl chloride (0.24 mmol)

-

N,N-dimethylformamide (DMF) (5 drops)

-

-

Procedure:

-

To a solution of 5-bromo-pyridine-2-carboxylic acid in dichloromethane, add oxalyl chloride and N,N-dimethylformamide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the solvent by distillation under reduced pressure to yield this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile reagent in the synthesis of pharmaceutical agents due to the differential reactivity of its functional groups. The acyl chloride is highly reactive towards nucleophiles, allowing for the formation of amides, esters, and other carbonyl derivatives. The bromo-substituent, on the other hand, is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This dual reactivity makes it a valuable precursor for creating libraries of compounds for drug screening. A significant application lies in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Logical Workflow: Kinase Inhibitor Discovery

The development of kinase inhibitors often involves a systematic exploration of chemical space around a core scaffold. This compound can serve as a starting point for such explorations.

Caption: Logical workflow for kinase inhibitor discovery using this compound.

Signaling Pathway Involvement: p38 MAP Kinase Pathway

One of the key signaling pathways targeted by inhibitors derived from pyridine-based scaffolds is the p38 MAP kinase pathway. This pathway is a critical regulator of inflammatory responses. The general strategy involves synthesizing biaryl scaffolds via Suzuki-Miyaura coupling, where the pyridine core can form crucial hydrogen bond interactions within the ATP-binding site of the kinase.

Caption: Inhibition of the p38 MAP Kinase signaling pathway by a pyridine-based inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its well-defined reactivity allows for strategic and controlled modifications, making it an indispensable tool for medicinal chemists. The ability to leverage both the acyl chloride and the bromo functionalities provides a powerful platform for generating diverse compound libraries, accelerating the discovery of new therapeutic agents targeting critical disease pathways.

References

A Comprehensive Safety Guide to 5-Bromopyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data, handling protocols, and emergency procedures for 5-Bromopyridine-2-carbonyl chloride (CAS No: 137178-88-2). The information is presented to ensure the safe and effective use of this compound in research and development settings.

Chemical Identification and Properties

This compound is a solid organic compound. It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value |

| CAS Number | 137178-88-2 |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol [1] |

| Physical Form | Solid |

| Boiling Point | 250 °C[2] |

| Density | 1.760 g/cm³[2] |

| Flash Point | 105 °C[2] |

| Purity | Typically ≥95% |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.

GHS Classification: [3]

| Classification | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

GHS Label Elements: [3]

| Element | Description |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

GHS Hazard Classification for this compound.

Precautionary Statements

Adherence to the following precautionary statements is mandatory for minimizing risks.

| Type | P-Code | Statement |

| Prevention | P260 | Do not breathe dust/fume.[3] |

| P264 | Wash all exposed external body areas thoroughly after handling.[3] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[3] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P310 | Immediately call a POISON CENTER/doctor/physician/first aider.[3] | |

| P363 | Wash contaminated clothing before reuse.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| Storage | P405 | Store locked up.[3] |

| Disposal | P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[3] |

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

First-Aid Measures for Exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Safe Handling:

-

Avoid all personal contact, including inhalation.[3]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Use in a well-ventilated area.[3]

-

Keep containers securely sealed when not in use.

-

Avoid contact with incompatible materials.[3]

-

Do not eat, drink, or smoke when handling.[3]

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.[4]

-

Store under an inert atmosphere.

-

Recommended storage temperature is 2-8°C.[5]

-

Store locked up.[3]

Safe Handling and Storage Workflow.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Mandatory PPE for handling this compound.

Experimental Protocol: Synthesis

The following is a general procedure for the synthesis of this compound.[2]

Materials:

-

5-bromo-pyridine-2-carboxylic acid

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 5-bromo-pyridine-2-carboxylic acid (0.05 mmol) in dichloromethane (80 mL).

-

Slowly add oxalyl chloride (0.24 mmol) and a few drops of N,N-dimethylformamide (5 drops) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the solvent by distillation under reduced pressure to yield this compound.

Workflow for the Synthesis of this compound.

This guide is intended to provide essential safety information. Always refer to the complete Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

5-Bromopyridine-2-carbonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromopyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: a highly electrophilic acyl chloride at the C2 position and a bromine atom at the C5 position of the pyridine ring. This dual reactivity allows for sequential and site-selective modifications, making it an invaluable scaffold for the synthesis of complex molecular architectures and diverse compound libraries. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carbonyl chloride, dictates its reactivity profile, particularly in cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, experimental protocols, and applications.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is highly effective for this transformation.

Experimental Protocol: Synthesis from 5-Bromopyridine-2-carboxylic acid[1][2]

-

To a solution of 5-bromo-pyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (e.g., 5 drops).

-

Slowly add oxalyl chloride (approx. 4.8 eq.) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure.

-

The resulting 5-bromo-pyridine-2-carbonyl chloride is often obtained in quantitative yield and can be used in the subsequent step without further purification.[1][2]

Caption: Synthesis of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by its two functional groups. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. The C-Br bond on the electron-poor pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions.

Reactions at the Acyl Chloride Group

The primary reactivity of the acyl chloride is its susceptibility to attack by nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. These reactions are typically fast and high-yielding.

This compound reacts readily with primary and secondary amines to form the corresponding amides. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl byproduct.[3]

Experimental Protocol: General Amide Coupling [4]

-

Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.

The reaction with alcohols or phenols yields esters. This transformation is often catalyzed by a base like pyridine, which also acts as the HCl scavenger. For less reactive alcohols, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.[5]

Experimental Protocol: General Esterification [6]

-

Dissolve the alcohol (1.0 eq.) and pyridine (1.5-2.0 eq.) in an anhydrous solvent like DCM.

-

Add this compound (1.1 eq.) to the solution, potentially at 0 °C for reactive alcohols.

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester as needed.

Caption: Reactivity of the acyl chloride moiety.

| Reaction | Nucleophile | Base/Catalyst | Typical Conditions | Product |

| Amidation | R¹R²NH | Pyridine, TEA, DIEA | DCM or THF, 0 °C to RT | 5-Bromo-N-substituted-pyridine-2-carboxamide |

| Esterification | R³OH | Pyridine, cat. DMAP | DCM, 0 °C to RT | 5-Bromo-pyridine-2-carboxylate ester |

Reactions at the C5-Bromine Position

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental to building molecular complexity in drug discovery programs.[4]

This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or heteroaryl-aryl C-C bond.[7][8] It requires a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Suzuki-Miyaura Coupling [9]

-

To a reaction vessel, add the 5-bromopyridine derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture, typically between 80-100 °C, for several hours until completion (monitor by LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

The Sonogashira reaction allows for the formation of a C-C bond between the bromopyridine and a terminal alkyne.[10][11] This is achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Experimental Protocol: General Sonogashira Coupling [12][13]

-

To a degassed solution of the 5-bromopyridine derivative (1.0 eq.) in a solvent like THF and/or triethylamine, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 5-10 mol%).

-

Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.

-

Filter the reaction mixture to remove solids and concentrate the filtrate.

-

Purify the resulting alkynylpyridine derivative by column chromatography.

This palladium-catalyzed reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical for an efficient transformation.

Experimental Protocol: General Buchwald-Hartwig Amination [16]

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the 5-bromopyridine derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C.

-

Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry, concentrate, and purify the N-aryl pyridine product by column chromatography.

Caption: Palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 5-Arylpyridine derivative |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | 5-Alkynylpyridine derivative |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand | NaOt-Bu, Cs₂CO₃ | 5-(Amino)pyridine derivative |

Stability and Handling

As an acyl chloride, this compound is highly sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[17] Storage at 2-8°C is recommended.[17]

Conclusion: A Versatile Building Block for Drug Discovery

The well-defined, orthogonal reactivity of this compound makes it a powerful and versatile building block for the synthesis of complex molecules. The acyl chloride allows for the straightforward introduction of a wide array of side chains via amidation or esterification, while the C5-bromo position provides a reliable anchor point for diversification through modern cross-coupling chemistry. This strategic combination enables the rapid generation of focused compound libraries, which is essential for structure-activity relationship (SAR) studies in the development of new therapeutic agents, particularly in areas such as kinase inhibitors and receptor antagonists where the substituted pyridine scaffold is a privileged motif.[18]

References

- 1. This compound | 137178-88-2 [chemicalbook.com]

- 2. This compound CAS#: 137178-88-2 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. This compound | 137178-88-2 [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

Synthesis Routes from 5-Bromo-Pyridine-2-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-pyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid at the 2-position and a bromine atom at the 5-position, provides two orthogonal points for chemical modification. The carboxylic acid moiety readily undergoes esterification and amide bond formation, while the bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This guide details established and efficient synthetic routes starting from 5-bromo-pyridine-2-carboxylic acid, providing experimental protocols, quantitative data, and workflow visualizations to aid in the synthesis of novel derivatives. This compound is a crucial intermediate in the development of pharmaceuticals, including agents targeting dopamine and serotonin receptors, as well as kinase inhibitors.[1][2]

I. Functionalization of the Carboxylic Acid Group

The carboxylic acid group of 5-bromo-pyridine-2-carboxylic acid is a primary site for derivatization, most commonly through esterification and amide coupling reactions.

Esterification

Esterification is often a necessary first step to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule. A common and efficient method for the synthesis of the methyl ester is the use of thionyl chloride in methanol.

Experimental Protocol: Synthesis of Methyl 5-bromopyridine-2-carboxylate [3]

To a solution of 5-bromopyridine-2-carboxylic acid (50.0 g, 0.247 mol) in anhydrous methanol (400 mL) cooled to 0 °C, thionyl chloride (107.0 mL, 2.47 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated at 50 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched with a saturated sodium bicarbonate solution, and the resulting white solid is collected by filtration to yield methyl 5-bromopyridine-2-carboxylate.

| Product | Yield | Melting Point |

| Methyl 5-bromopyridine-2-carboxylate | 80% | 101-103 °C |

Table 1: Quantitative data for the esterification of 5-bromo-pyridine-2-carboxylic acid.

Amide Coupling

The formation of amide bonds is a cornerstone of medicinal chemistry. 5-Bromo-pyridine-2-carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Experimental Protocol: General Amide Coupling

To a solution of 5-bromo-pyridine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM, is added a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The desired amine (1.2 eq.) is then added, and the reaction is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Caption: General workflow for amide coupling.

II. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is ideally suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are typically performed on the ester derivative to avoid complications with the free carboxylic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and a variety of aryl or vinyl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromopyridine-2-carboxylate with Arylboronic Acids [4][5]

In a reaction vessel, methyl 5-bromopyridine-2-carboxylate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq.) are combined. A solvent mixture, typically 1,4-dioxane and water (4:1), is added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 85-95 °C for 12-18 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Arylboronic Acid Partner | Product Yield |

| Phenylboronic acid | Moderate to Good |

| 4-Methoxyphenylboronic acid | Moderate to Good |

| 3-Chlorophenylboronic acid | Moderate to Good |

Table 2: Representative yields for the Suzuki-Miyaura coupling of 5-bromo-pyridine derivatives.[4]

Caption: Simplified mechanism of Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 5-alkynylpyridine derivatives through the reaction of the bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of Methyl 5-bromopyridine-2-carboxylate with Terminal Alkynes [6][7]

To a solution of methyl 5-bromopyridine-2-carboxylate (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 5-10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is added, which can also serve as a co-solvent. The reaction is stirred at room temperature to 65 °C until completion, as monitored by TLC. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, followed by drying, concentration, and purification.

| Terminal Alkyne Partner | Product Yield |

| Phenylacetylene | High |

| 1-Heptyne | High |

| Propargyl alcohol | High |

Table 3: Representative yields for the Sonogashira coupling of bromopyridine derivatives.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 5-aminopyridine derivatives by coupling the bromide with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromopyridine-2-carboxylate [8][9]

In a glovebox or under an inert atmosphere, a reaction vessel is charged with methyl 5-bromopyridine-2-carboxylate (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Amine Partner | Product Yield |

| Aniline | Good |

| Morpholine | Good |

| N-Methylaniline | Good |

Table 4: Representative yields for the Buchwald-Hartwig amination of bromopyridine derivatives.

III. Biological Significance and Signaling Pathways

Derivatives of 5-bromo-pyridine-2-carboxylic acid have shown significant biological activity, notably as antagonists of dopamine and serotonin receptors and as inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Dopamine D2 and Serotonin 5-HT3 Receptor Antagonism

Certain derivatives of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been identified as potent antagonists of the dopamine D2 and serotonin 5-HT3 receptors.[1] These receptors are crucial in neurotransmission and are important targets for antipsychotic and antiemetic drugs. The 5-HT3 receptor is a ligand-gated ion channel, while the D2 receptor is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.[10][11]

Caption: Simplified Dopamine D2 and Serotonin 5-HT3 receptor signaling pathways.

EGFR Kinase Inhibition

Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for anti-cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. scirp.org [scirp.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 11. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

The Cornerstone of Modern Synthesis: A Technical Guide to Key Intermediates in Pyridine Functionalization

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and biological significance make the development of efficient and selective methods for its functionalization a paramount objective in modern organic chemistry. This technical guide provides an in-depth exploration of the core intermediates that serve as the linchpin for the synthesis of functionalized pyridines, offering detailed experimental protocols, comparative data, and a clear visualization of the strategic relationships between these crucial molecular building blocks.

Strategic Approaches to Functionalized Pyridines

The synthesis of substituted pyridines can be broadly categorized into two primary strategies:

-

De Novo Synthesis: Construction of the pyridine ring from acyclic precursors. This approach is ideal for creating highly substituted pyridines where the desired substitution pattern can be embedded in the starting materials. The Hantzsch synthesis is a classic example, proceeding through a dihydropyridine intermediate.

-

Functionalization of a Pre-formed Ring: Introduction or modification of substituents on an existing pyridine core. This is the most common strategy, especially in late-stage functionalization during drug development, as it allows for the diversification of advanced intermediates. This approach relies on a toolkit of key reactive intermediates.

The following diagram illustrates the two main strategic pathways for accessing functionalized pyridines.

Pivotal Intermediates in Pyridine Functionalization

The art of pyridine synthesis lies in the strategic generation and reaction of key intermediates. Understanding the preparation and reactivity of these molecules is essential for any researcher in the field.

Pyridine N-Oxides: The Versatile Activators

Oxidation of the pyridine nitrogen to an N-oxide is one of the most powerful strategies for activating the pyridine ring. The N-oxide group alters the electronic properties of the ring, making it susceptible to a wider range of transformations than the parent pyridine.

-

Activation for Electrophilic Substitution: The N-oxide group is strongly activating and directs electrophiles to the C4 position.

-

Activation for Nucleophilic Substitution: It facilitates nucleophilic attack at the C2 and C6 positions.

-

Enabling C-H Functionalization: The N-oxide can act as a directing group for transition metal-catalyzed C-H activation, typically at the C2 position.[1]

The diagram below shows the central role of pyridine N-oxides as intermediates for diverse functionalizations.

Dihydropyridines: Precursors to the Aromatic Core

In de novo syntheses, 1,4-dihydropyridines (1,4-DHPs) are the immediate products of cyclization, which are subsequently aromatized to the corresponding pyridine. The Hantzsch synthesis is the most prominent example of this strategy.[2][3] The stability and handling of the DHP intermediate can be crucial for the overall success of the synthesis.

Table 1: Representative Yields for Hantzsch 1,4-Dihydropyridine Synthesis

| Aldehyde | β-Ketoester | Ammonia Source | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous (SDS) | 96 | [4] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Refluxing Ethanol | 85 | [5] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Ionic Liquid | 92 | [5] |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Microwave irradiation | 32-58 | [6] |

| Thiophene-2-carboxaldehyde | Acetylacetone | Ammonium acetate | Ceric Ammonium Nitrate (CAN), Solvent-free | 91 | [5] |

Pyridyl Halides and Pyridyl Boronates: The Cross-Coupling Workhorses

Halogenated pyridines (chloro-, bromo-, and iodo-pyridines) are arguably the most important class of intermediates for C-C and C-N bond formation. They are key substrates for a multitude of transition metal-catalyzed cross-coupling reactions.[7][8] In recent years, pyridyl boronic acids and their esters (e.g., pinacol esters) have gained prominence as stable, reliable coupling partners in Suzuki-Miyaura reactions.[9]

The general workflow for a Suzuki-Miyaura cross-coupling is depicted below.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling for 3-Phenylpyridine Synthesis

| Reaction | Organometallic Reagent | Catalyst / Ligand | Base | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 | [8][10] |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 75-85 | [8] |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | 80-90 | [10] |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | 88-98 | [10][11] |

Metalated Pyridines: Potent Nucleophiles

Direct deprotonation of a pyridine C-H bond using strong organolithium bases (e.g., n-BuLi, LDA) or Knochel-type turbo-Grignard reagents generates highly reactive organometallic intermediates.[12] This transformation is often guided by a Directed Metalation Group (DMG), such as an amide or alkoxy group, which positions the base for regioselective deprotonation at the ortho position.[13][14][15] These lithiated or magnesiated pyridines are powerful nucleophiles that can react with a wide range of electrophiles.

Key Functionalized Intermediates

From the primary reactive intermediates described above, several classes of functionalized pyridines are commonly prepared as stable, versatile building blocks.

Aminopyridines

Aminopyridines are crucial intermediates, serving as precursors for a wide range of pharmaceuticals and as ligands in catalysis. They can be synthesized via nucleophilic substitution of halopyridines, the Chichibabin reaction, or through reactions of pyridine N-oxides.[16][17][18]

Hydroxypyridines / Pyridones

Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. They are important in medicinal chemistry and as precursors for other functional groups.[19] A common synthetic route involves the hydrolysis of halopyridines or the diazotization of aminopyridines followed by hydrolysis.[19][20][21]

Table 3: Synthesis of Key Functionalized Pyridine Intermediates

| Target Intermediate | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| 2-Aminopyridine | 2-Mercaptopyridine | 1,2-Dibromoethane, then Amine | 60-85 | [17] |

| 2-Aminopyridine | Pyridine N-Oxide | Benzyl isocyanide, TMSOTf, then HCl | ~80 | [16] |

| 4-Hydroxypyridine | 4-Aminopyridine | NaNO₂, H₂SO₄, then Ba(OH)₂ | ~92 | [19] |

| 4-Hydroxypyridine | Pyridine-4-boronic acid | CuSO₄, Ellagic acid | 76 | [22] |

Experimental Protocols

Synthesis of 1,4-Dihydropyridine via Hantzsch Reaction (General Procedure)

This procedure is adapted from solvent-free and catalyzed methods.[3][5]

-

Reaction Setup: To a round-bottom flask, add the aldehyde (10 mmol), the β-dicarbonyl compound (20 mmol), and ammonium acetate (10 mmol).

-

Catalyst Addition (Optional): Add a catalytic amount of an appropriate catalyst (e.g., ceric ammonium nitrate, 0.5 mmol). For many substrates, the reaction can proceed without a catalyst, especially with heating.

-

Reaction: Stir the mixture vigorously at room temperature or heat to 60-80 °C. The reaction is often complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the solidified mixture. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with water and then with a cold non-polar solvent like n-hexane or diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol.

Synthesis of Pyridine N-Oxide (General Procedure)

This protocol is based on oxidation with m-chloroperoxybenzoic acid (m-CPBA).[8]

-

Reaction Setup: Dissolve the starting pyridine (100 mmol) in a suitable solvent like dichloromethane (DCM, 800 mL) in a flask and cool the solution to 0-5 °C in an ice bath.

-

Oxidant Addition: Add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting pyridine is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue. Adjust the pH to be mildly acidic (pH 4-5) to protonate any remaining pyridine N-oxide and make it water-soluble, while the byproduct m-chlorobenzoic acid is less soluble.

-

Purification: Stir the mixture for 2-3 hours, then filter to remove the m-chlorobenzoic acid. Collect the aqueous filtrate, concentrate it under reduced pressure, and dry to obtain the pyridine N-oxide product.

Suzuki-Miyaura Coupling of a 2-Chloropyridine (General Procedure)

This protocol is adapted for challenging heteroaryl chloride couplings.[7][8][23]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

-

Reaction Assembly: Add the catalyst mixture to the Schlenk flask. Then, add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, 6 mL) via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of 4-Hydroxypyridine from 4-Aminopyridine

This procedure involves diazotization followed by hydrolysis.[19]

-

Diazonium Solution Preparation: In a three-neck flask, add water (400 mL) and cool in an ice bath. Slowly add concentrated sulfuric acid (140 mL) while keeping the temperature between 20-40 °C. Cool the solution further and add 4-aminopyridine (95 g) at 0-20 °C. Slowly add butyl nitrite (151 g) over ~2 hours, maintaining a strict low temperature.

-

Hydrolysis and Neutralization: In a separate large flask, prepare a solution of barium hydroxide in water. Slowly add the diazonium solution to the barium hydroxide solution. Control the reaction temperature between 30-60 °C until the pH of the solution reaches 7.5-8.

-

Work-up: Bubble carbon dioxide gas through the solution to precipitate excess barium hydroxide as barium carbonate. Filter the mixture and wash the solid. The filtrate contains the crude 4-hydroxypyridine.

-

Purification: Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization or vacuum distillation to yield high-purity 4-hydroxypyridine.

Conclusion

The efficient synthesis of functionalized pyridines is a cornerstone of modern chemical and pharmaceutical research. A deep understanding of the preparation and reactivity of key intermediates—including pyridine N-oxides, dihydropyridines, pyridyl halides, and metalated pyridines—is essential for the rational design of synthetic routes. By mastering the protocols for generating these intermediates, researchers can unlock a vast chemical space, enabling the rapid diversification of complex molecules and accelerating the discovery of new medicines and materials. The strategic application of these building blocks, particularly in cross-coupling and C-H functionalization reactions, will continue to drive innovation in the field for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Page loading... [wap.guidechem.com]

- 20. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 21. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 22. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 23. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Bromopyridine-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromopyridine-2-carbonyl chloride, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to aid researchers in its characterization.

Introduction

This compound is a halogenated pyridine derivative of significant interest in organic synthesis. Its bifunctional nature, featuring a reactive acyl chloride and a bromine-substituted pyridine ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound. This guide serves to consolidate the predicted spectroscopic data and provide standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.7 | Doublet of doublets | ~2.0, 0.5 | 1H | H-6 |

| ~8.1 | Doublet of doublets | ~8.5, 2.0 | 1H | H-4 |

| ~7.9 | Doublet of doublets | ~8.5, 0.5 | 1H | H-3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are based on the electronic environment of the protons on the pyridine ring, influenced by the electron-withdrawing effects of the bromine atom and the carbonyl chloride group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (carbonyl chloride) |

| ~152 | C-2 |

| ~150 | C-6 |

| ~141 | C-4 |

| ~129 | C-3 |

| ~122 | C-5 |

Note: The carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the pyridine ring carbons are influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O stretch (acyl chloride) |

| ~1580, ~1550, ~1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 | Medium | C-Br stretch |

| ~850-800 | Strong | C-H out-of-plane bending |

Note: The most characteristic peak will be the strong carbonyl absorption at a relatively high wavenumber, typical for an acyl chloride.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 221/219/217 | High | [M]+• (Molecular ion peak with isotopic pattern for Br and Cl) |

| 184/182 | High | [M-Cl]+ |

| 156/154 | Medium | [M-COCl]+ |

| 76 | Medium | [C₅H₃N]+• |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), leading to a complex molecular ion cluster. The predicted monoisotopic mass is 218.90865 Da.[1] The base peak is likely to be the fragment resulting from the loss of the chlorine atom.

Experimental Protocols

Synthesis of this compound[2][3]

A general and efficient method for the synthesis of this compound involves the reaction of 5-bromopyridine-2-carboxylic acid with a chlorinating agent.

Materials:

-

5-Bromopyridine-2-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of 5-bromopyridine-2-carboxylic acid in anhydrous dichloromethane, a catalytic amount of DMF is added.

-

The mixture is cooled in an ice bath, and oxalyl chloride (or thionyl chloride) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield crude this compound, which can be used directly or purified by distillation or crystallization.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed to obtain singlets for each carbon.

3.2.2. IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using a Diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

References

A Technical Guide to 5-Bromopyridine-2-carbonyl chloride for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Reagent in Medicinal Chemistry

Introduction: 5-Bromopyridine-2-carbonyl chloride is a key building block for researchers and scientists, particularly those engaged in drug discovery and development. Its utility stems from the presence of a reactive acyl chloride group and a bromine-substituted pyridine ring, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors. Pyridine-based structures are prevalent in a multitude of FDA-approved drugs and are of significant interest in medicinal chemistry.[1] The pyridine scaffold can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to the inhibitor's potency and selectivity.[1]

Commercial Availability

A variety of chemical suppliers offer this compound, with purities and quantities suitable for laboratory-scale research up to larger-scale synthetic operations. The following table summarizes the offerings from several prominent suppliers for easy comparison.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Ambeed, Inc.) | 137178-88-2 | 98% | Inquire | Inquire |

| Dideu Industries Group Limited | 137178-88-2 | 99.00% | Grams | $1.10/g |

| Career Henan Chemical Co. | 137178-88-2 | 99% | Kilograms | $1.00/kg |

| Shaanxi Dideu Medichem Co. Ltd. | 137178-88-2 | 99.0% | Kilograms | Inquire |

| Ality Chemical Corporation | 137178-88-2 | 99% | 25kgs/fiber drum | Inquire |

| Unnamed Supplier (via ChemicalBook) | 137178-88-2 | Technical Grade (min 95%) | 1 gram | Not Specified |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its ability to acylate nucleophiles, most commonly amines, to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the 5-bromopyridine moiety to a wide array of chemical scaffolds.

General Protocol for Amide Synthesis (Acylation of an Amine)

This protocol outlines a standard procedure for the acylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in the anhydrous solvent.

-

Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

-

Acylation: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Washing: Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to yield the desired amide.

Synthesis of this compound

For researchers interested in preparing the reagent in-house, a general procedure involves the treatment of 5-bromopyridine-2-carboxylic acid with a chlorinating agent.

Materials:

-

5-bromo-pyridine-2-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 5-bromo-pyridine-2-carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF (a few drops).[2]

-

Slowly add oxalyl chloride (1.2-2.0 equivalents) dropwise to the solution at room temperature.[2]

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure to yield this compound.[2]

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with many approved drugs containing this motif.[3] The 5-bromopyridine-2-carboxamide moiety, readily synthesized from this compound, is a key component of numerous kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[4] The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase domain, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis

References

A Technical Guide to 5-Bromopyridine-2-carbonyl chloride: Pricing, Availability, and Synthetic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carbonyl chloride, a key building block in the synthesis of targeted therapeutics. This document details its current market price and availability, outlines key experimental protocols for its use in acylation and cross-coupling reactions, and visualizes its application in the development of kinase inhibitors by mapping the relevant signaling pathways.

Commercial Availability and Pricing

This compound is readily available from a range of chemical suppliers globally. The price is subject to variation based on purity, quantity, and the supplier. For researchers, small quantities for initial studies are easily accessible, while larger, bulk quantities are available for process development and scale-up, often at a reduced cost per gram.

| Supplier Region | Purity | Quantity | Estimated Price (USD) |

| North America | ≥95% (Technical Grade) | 1 g | $45 - $60 |

| ≥98% | 5 g | $150 - $200 | |

| ≥98% | 25 g | $500 - $700 | |

| Europe | ≥97% | 1 g | €40 - €55 |

| ≥97% | 5 g | €130 - €180 | |

| ≥97% | 10 g | €220 - €300 | |

| Asia (China) | ≥98% | 10 g | $30 - $50 |

| ≥99% | 100 g | $150 - $250 | |

| ≥99% | 1 kg | $1000 - $1500[1][2] | |

| India | (Related Bromopyridines) | - | (Inquire for pricing) |

Note: Prices are approximate and subject to change. It is recommended to obtain quotes from multiple suppliers for the most accurate and up-to-date pricing.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the treatment of 5-bromopicolinic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis from 5-Bromopicolinic Acid[1][2]

-

Reaction Setup: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification.

Applications in the Synthesis of Kinase Inhibitors

This compound is a valuable reagent in the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. Its utility lies in its ability to readily undergo acylation and Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic structures.

Acylation Reactions

The acyl chloride functionality of this compound allows for the straightforward formation of amide bonds with a wide range of amines. This reaction is fundamental in constructing the core structures of many picolinamide-based inhibitors.

-

Reaction Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the amine solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

-

Reaction Setup: In a reaction vessel, combine the 5-bromopyridine derivative (from the acylation step) (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Targeted Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer and inflammation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. Dysregulation of this pathway is linked to various inflammatory diseases and cancers.

PARP Signaling in DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibitors of PARP are a targeted therapy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

References

Technical Guide: Physicochemical Properties of 5-Bromopyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 5-Bromopyridine-2-carbonyl chloride (CAS No. 137178-88-2), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of comprehensive public data, this document also furnishes detailed experimental protocols for the determination of its physical appearance and solubility, empowering researchers to ascertain these properties in their own laboratory settings.

Core Properties of this compound